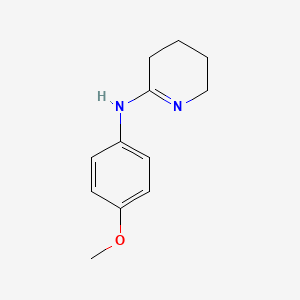
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is an organic compound that belongs to the class of amines It features a tetrahydropyridine ring substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine typically involves the reaction of 4-methoxyaniline with a suitable precursor that forms the tetrahydropyridine ring. One common method is the reductive amination of 4-methoxyphenylacetone with ammonia or an amine source under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) or other suitable hydrogenation catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process parameters, such as temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(4-methoxyphenyl)-pyridine derivatives.
Reduction: Reduction reactions can further saturate the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)pyridine: Similar structure but lacks the tetrahydropyridine ring.
N-(4-methoxyphenyl)tetrahydroisoquinoline: Contains a different ring system but shares the methoxyphenyl group.
N-(4-methoxyphenyl)aniline: Lacks the tetrahydropyridine ring but has the same aromatic substitution pattern.
Uniqueness
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
67997-78-8 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
Clé InChI |
DJEQMZGICCKMNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


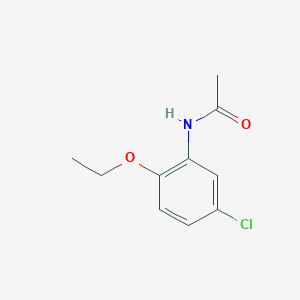
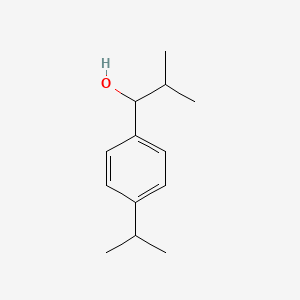
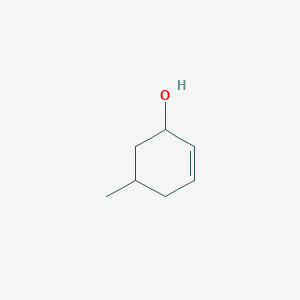
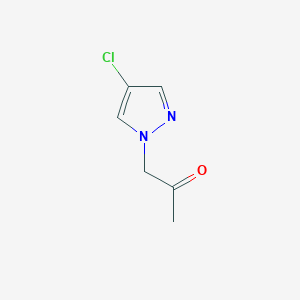
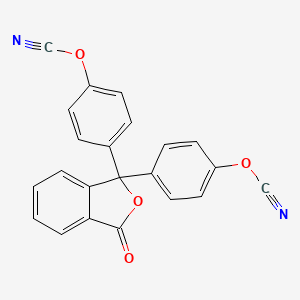
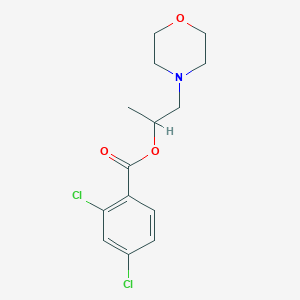
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)

![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)

![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
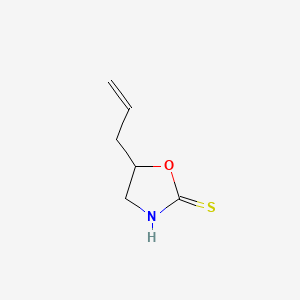

![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
